

Chemical properties and structure of Cephalofurimazine

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Compound of Interest

Compound Name: Cephalofurimazine

Cat. No.: B15555714

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An In-depth Technical Guide to the Chemical Properties and Structure of **Cephalofurimazine**

Introduction

Cephalofurimazine (CFz) is a rationally designed, difluorinated analog of furimazine, optimized as a substrate for NanoLuc® luciferase.[1] Its development has been a significant advancement in the field of bioluminescence imaging (BLI), particularly for applications within the central nervous system.[1] This is attributed to its enhanced ability to cross the blood-brain barrier, leading to brighter signals from within the brain compared to its predecessors.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of **Cephalofurimazine**, along with relevant experimental protocols for its use.

Chemical Structure and Properties

Cephalofurimazine is a complex heterocyclic molecule with the IUPAC name 8-benzyl-6-(2,3-difluorophenyl)-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol.[4] The structure features a central imidazopyrazinone core, which is the luminophore, substituted with a benzyl group, a difluorophenyl group, and a furan-2-ylmethyl group. The presence of the two fluorine atoms on the phenyl ring is a key modification that enhances its properties for brain imaging.

Table 1: Chemical Identifiers and Properties of **Cephalofurimazine**

Property	Value	Source
Molecular Formula	C ₂₄ H ₁₇ F ₂ N ₃ O ₂	[2] [4] [5] [6]
Molecular Weight	417.41 g/mol	[2] [4] [5]
CAS Number	3033659-13-8	[2] [5] [6]
IUPAC Name	8-benzyl-6-(2,3-difluorophenyl)-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol	[4]
Synonyms	CFz, EX-A7945	[4] [5]
SMILES	<chem>C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)F)F</chem>	[4] [5]
Appearance	Light yellow to brown solid	[5]
Purity	≥98%	[5] [6]

Table 2: Solubility and Storage of **Cephalofurimazine**

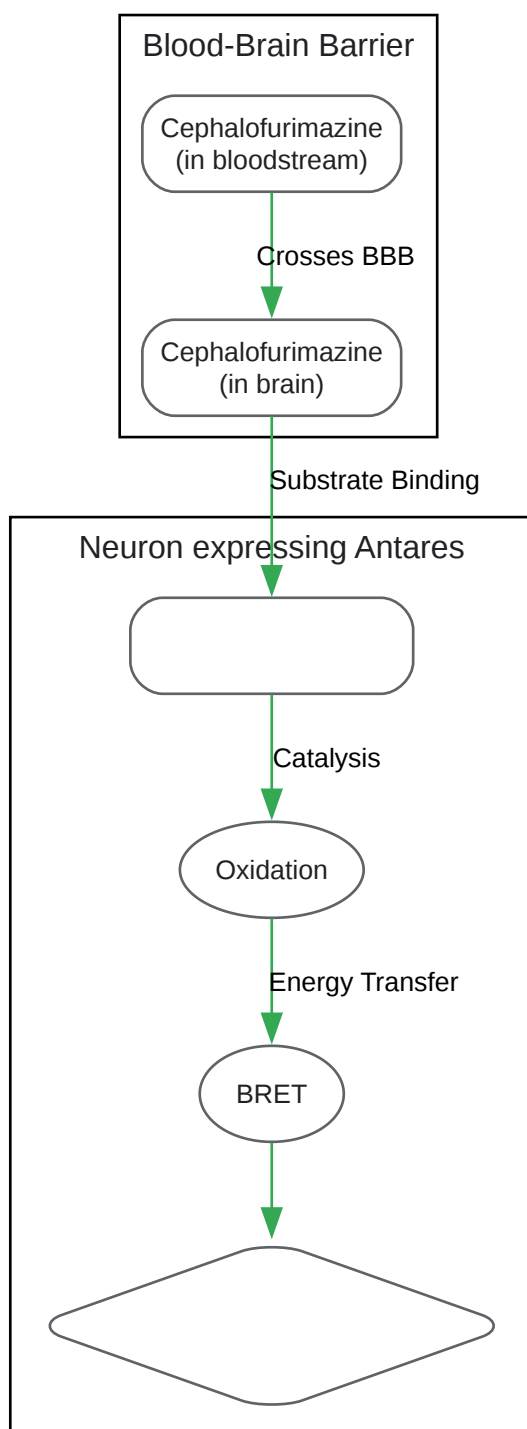
Parameter	Details	Source
Solubility	Soluble in DMSO (25 mg/mL)	[5] [6]
Storage (Powder)	-20°C for up to 3 years	[5]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month	[5]
Stability	Stable for >2 years when stored correctly	[6]

Mechanism of Action: Bioluminescence and Brain Imaging

Cephalofurimazine is not biologically active on its own; its utility lies in its role as a substrate for the engineered luciferase, NanoLuc. The fundamental principle is a luciferin-luciferase reaction where NanoLuc catalyzes the oxidation of **Cephalofurimazine**, resulting in the emission of light.

For enhanced in vivo imaging, particularly in deep tissues like the brain, the blue light emitted by the NanoLuc-**Cephalofurimazine** reaction is often red-shifted through Bioluminescence Resonance Energy Transfer (BRET).[1] This is achieved by fusing NanoLuc to fluorescent proteins. A notable example is Antares, a fusion of NanoLuc with two CyOFP1 fluorescent protein domains.[7] When **Cephalofurimazine** is oxidized by the NanoLuc component of Antares, the energy is transferred to the fluorescent protein, which then emits light at a longer wavelength (e.g., 589 nm for Antares).[7] This red-shifted light has better tissue penetration, leading to a stronger signal detectable from outside the organism.

The key advantage of **Cephalofurimazine** is its improved blood-brain barrier permeability.[1] This allows for non-invasive imaging of neural activity and other biological processes within the brain of living animals.[1][8] When used with Antares, **Cephalofurimazine** can produce a signal from the brain over 20 times stronger than the combination of D-luciferin and firefly luciferase.[2][3]



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Caption: Mechanism of **Cephalofurimazine** in brain imaging.

Experimental Protocols

General Protocol for In Vivo Bioluminescence Imaging in Mice

This protocol outlines the general steps for using **Cephalofurimazine** for non-invasive imaging in mice expressing NanoLuc or a BRET reporter like Antares in the brain.

a. Preparation of **Cephalofurimazine** Formulation: Due to the hydrophobic nature of **Cephalofurimazine**, a formulation with an excipient like Poloxamer-407 (P-407) is often required to improve solubility and bioavailability.[\[9\]](#)

- In a sterile glass vial, melt P-407 at 75°C.
- Dissolve the desired amount of **Cephalofurimazine** in a minimal amount of ethanol.
- Add the **Cephalofurimazine** solution to the molten P-407 and mix thoroughly.
- Remove the ethanol by evaporation under a stream of nitrogen or by vacuum, resulting in a solid formulation.
- Immediately before injection, reconstitute the solid formulation with a suitable buffer (e.g., sterile PBS or Tris buffer) to the desired concentration. Ensure the solution is clear and free of precipitates.

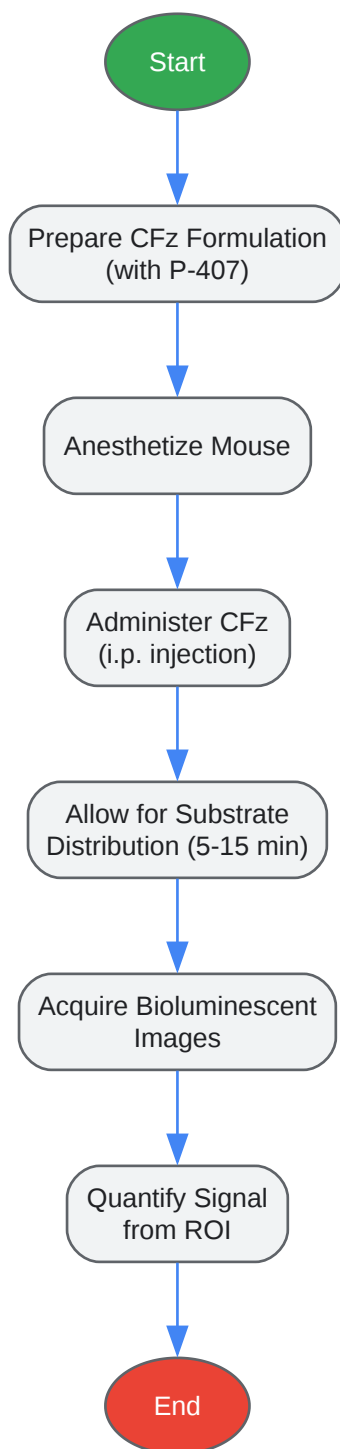
b. Animal Handling and Administration:

- Anesthetize the mouse (e.g., using isoflurane) and place it in the imaging chamber.
- Administer the reconstituted **Cephalofurimazine** solution via intraperitoneal (i.p.) injection. The exact dosage will depend on the specific experiment and desired signal intensity.
- Allow sufficient time for the substrate to distribute throughout the body and cross the blood-brain barrier. This time can be optimized but is typically in the range of 5-15 minutes.

c. Bioluminescence Imaging:

- Acquire images using a sensitive CCD camera-based imaging system (e.g., IVIS).

- Set the exposure time based on the expected signal intensity. For bright reporters like Antares with **Cephalofurimazine**, exposure times can be relatively short, enabling video-rate imaging.[7]
- Analyze the images using appropriate software to quantify the bioluminescent signal from the region of interest (e.g., the brain).



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Caption: Workflow for in vivo bioluminescence imaging with **Cephalofurimazine**.

General Protocol for Synthesis and Characterization

The synthesis of **Cephalofurimazine** involves the construction of the imidazopyrazinone core followed by the introduction of the various substituents. While the exact, detailed synthesis is proprietary, a general approach can be outlined based on the synthesis of similar furimazine analogs.

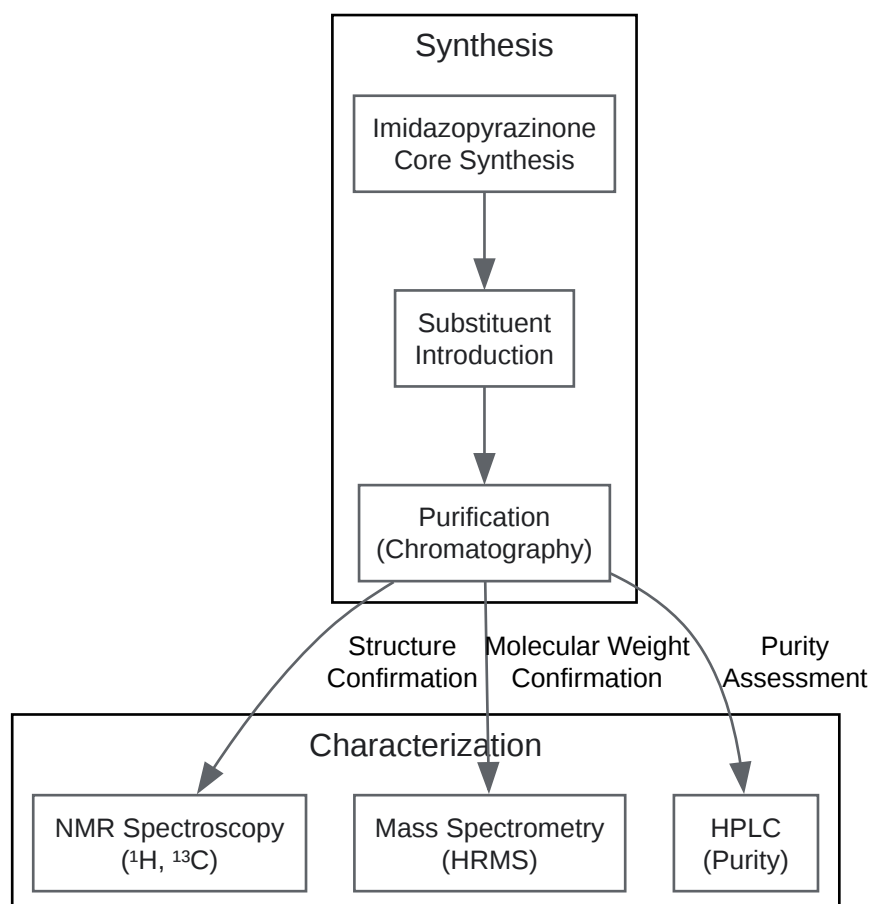
a. Synthesis:

- **Core Synthesis:** The imidazopyrazinone core is typically synthesized through a multi-step reaction sequence involving the condensation of an aminopyrazine derivative with an appropriate alpha-keto aldehyde or a related precursor.
- **Functionalization:** The core structure is then functionalized through sequential coupling reactions (e.g., Suzuki or Stille coupling for the aryl group, and alkylation for the benzyl and furfuryl groups) to introduce the 2,3-difluorophenyl, benzyl, and furan-2-ylmethyl moieties at the appropriate positions.
- **Purification:** The final product is purified using standard techniques such as column chromatography (e.g., silica gel) followed by recrystallization or precipitation to yield pure **Cephalofurimazine**.

b. **Characterization:** The structure and purity of the synthesized **Cephalofurimazine** are confirmed using a suite of analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H -NMR and ^{13}C -NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons, ensuring they are consistent with the expected structure of **Cephalofurimazine**.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should match the calculated molecular weight of $\text{C}_{24}\text{H}_{17}\text{F}_2\text{N}_3\text{O}_2$, confirming its elemental composition.

- **Purity Analysis:** High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound. A high purity level (e.g., >98%) is crucial for reliable and reproducible experimental results.



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Caption: Logical flow of synthesis and characterization of **Cephalofurimazine**.

Conclusion

Cephalofurimazine represents a significant improvement in the available tools for bioluminescence imaging, particularly for neurobiology research. Its optimized chemical structure provides enhanced blood-brain barrier permeability, leading to brighter and more sensitive detection of NanoLuc-expressing cells and reporters in the brain. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals looking to leverage the advanced capabilities of

Cephalofurimazine in their work. As with any chemical reagent, proper handling, storage, and formulation are critical to achieving optimal and reproducible results.

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